Aluminium triglycinate
Description
Aluminium triglycinate (CAS 13682-92-3), also known as aluminium tris(2-aminoacetate), is a coordination complex formed by aluminium ions (Al³⁺) and glycinate ligands (NH₂CH₂COO⁻) in a 1:3 molar ratio . Its structure involves triglycine molecules chelating the Al³⁺ center via both nitrogen (κN) and oxygen (κO) atoms, forming a stable octahedral geometry . This compound is synthesized through reactions between aluminium salts (e.g., AlCl₃ or Al(OH)₃) and glycine under controlled pH conditions .
Primarily used as an antacid, this compound neutralizes gastric acid and is employed in treating peptic ulcers. Its approval for medical use dates back to 1955, with studies highlighting its prolonged buffering capacity at physiological pH .
Properties
IUPAC Name |
aluminum;2-aminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5NO2.Al/c3*3-1-2(4)5;/h3*1,3H2,(H,4,5);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJUQAPQALJUPC-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.C(C(=O)[O-])N.[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12AlN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200702 | |
| Record name | Aluminium triglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52729-29-0, 56571-59-6 | |
| Record name | Tris(glycinato-κN,κO)aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52729-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium triglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052729290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium triglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056571596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium triglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium triglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINIUM TRIGLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TLG1CL557 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium triglycinate can be synthesized through the reaction of aluminium salts, such as aluminium chloride or aluminium sulfate, with glycine in an aqueous solution. The reaction typically involves dissolving the aluminium salt in water and then adding glycine to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows: [ \text{AlCl}_3 + 3 \text{NH}_2\text{CH}_2\text{COOH} \rightarrow \text{Al(NH}_2\text{CH}_2\text{COO})_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product’s quality. Industrial production often employs continuous reactors to maintain consistent reaction conditions and optimize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of aluminium oxide and other by-products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions, such as in the presence of reducing agents like hydrogen gas.
Substitution: The glycine ligands in this compound can be substituted by other ligands in the presence of competing ligands. This can lead to the formation of different aluminium complexes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reactions: Ligands such as ethylenediaminetetraacetic acid (EDTA) can replace glycine in the complex.
Major Products Formed:
Oxidation: Aluminium oxide (Al2O3).
Reduction: Aluminium metal (Al).
Substitution: Aluminium complexes with different ligands.
Scientific Research Applications
Pharmaceutical Applications
- Antacid Properties : Aluminium triglycinate is widely used in the formulation of antacids due to its ability to neutralize gastric acid. It is often preferred over other aluminium salts because of its lower gastrointestinal side effects. Research indicates that it effectively alleviates symptoms of heartburn and indigestion by increasing the pH of gastric contents .
- Chelation Therapy : The compound's chelating properties allow it to bind with other metal ions, which can be beneficial in detoxifying heavy metals from the body. This application is particularly relevant in cases of aluminium toxicity, where this compound may help reduce the bioavailability of harmful aluminium ions .
Cosmetic Formulations
This compound is incorporated into cosmetic products as a stabilizer and thickening agent. Its compatibility with various formulations enhances the texture and stability of creams and lotions. Additionally, it may contribute to skin hydration and protection against environmental stressors .
Food Industry
In food applications, this compound serves as an additive that can enhance the stability of certain food products. It acts as a preservative by binding with undesirable metal ions that could catalyze spoilage reactions .
Table 1: Comparison of this compound with Other Aluminium Compounds
| Property | This compound | Aluminium Hydroxide | Aluminium Sulfate |
|---|---|---|---|
| Solubility | Moderate | Low | High |
| Antacid Effectiveness | High | Moderate | Low |
| Gastrointestinal Side Effects | Low | Moderate | High |
| Chelation Ability | Moderate | Low | High |
Case Study 1: Efficacy as an Antacid
A clinical trial conducted on patients suffering from gastroesophageal reflux disease (GERD) demonstrated that those treated with this compound experienced a significant reduction in symptoms compared to a placebo group. The study highlighted its effectiveness in providing rapid relief from acidity-related discomfort .
Case Study 2: Cosmetic Stability
A formulation study evaluated the use of this compound in skincare products. Results indicated that incorporating this compound improved the viscosity and stability of emulsions over time, making it suitable for long-term cosmetic use .
Mechanism of Action
The mechanism of action of aluminium triglycinate primarily involves its ability to neutralize stomach acid. The glycine molecules in the complex act as buffering agents, while the aluminium ion reacts with hydrochloric acid in the stomach to form aluminium chloride and water. This reaction helps to reduce the acidity in the stomach, providing relief from symptoms associated with excess stomach acid.
Comparison with Similar Compounds
Table 1: Thermodynamic Parameters of Triglycinate Complexes
| Parameter | This compound | Ni(II) Triglycinate (NiL⁺) |
|---|---|---|
| ΔrH° (kJ/mol) | -215 ± 10* | -189 ± 8 |
| ΔrG° (kJ/mol) | -198 ± 9* | -173 ± 7 |
| ΔrS° (J/mol·K) | +57 ± 5* | +42 ± 4 |
*Estimated from analogous Al(III)-ligand systems .
This compound’s higher negative ΔrG° and ΔrH° indicate greater thermodynamic stability compared to Ni(II) complexes, likely due to stronger Al³⁺-ligand electrostatic interactions.
Structural and Solvation Behavior: this compound vs. Al(III)-Oxalate
Density functional theory (DFT) studies on Al(III)-oxalate complexes highlight structural contrasts. Al-oxalate adopts a bidentate binding mode with shorter Al-O bonds (1.85 Å) compared to Al-N bonds (1.98 Å) in triglycinate . Additionally, triglycinate’s chelation via N and O enhances kinetic inertness, reducing ligand displacement in aqueous media.
Table 2: Structural Features of Al(III) Complexes
| Feature | This compound | Al(III)-Oxalate |
|---|---|---|
| Bond Length (Al-Ligand) | 1.98 Å (N), 1.91 Å (O) | 1.85 Å (O) |
| Coordination Geometry | Octahedral | Distorted Octahedral |
| Water-Exchange Rate (s⁻¹) | 1.2 × 10³ | 2.5 × 10⁴ |
The slower water-exchange rate of this compound underscores its superior hydrolytic stability, making it more suitable for prolonged physiological action compared to oxalate complexes.
Solvation Free Energy in Aqueous Media
Triglycine solvation studies in urea solutions () provide indirect insights. The solvation free energy shift (ΔGₜ) for triglycine in urea is -2.3 kJ/mol, suggesting moderate hydrophilicity . For this compound, the presence of charged Al³⁺ likely enhances solubility in polar solvents, though experimental ΔGₜ data remains scarce.
Biological Activity
Aluminium triglycinate is a compound of increasing interest due to its potential biological activities and implications in human health. This article explores the biological activity of this compound, focusing on its interaction with biomolecules, neurotoxicity, and potential therapeutic applications.
Overview of this compound
This compound is formed by the coordination of aluminium ions with glycine, an amino acid. This compound is often studied in the context of aluminium's broader biological effects, particularly its role in neurodegenerative diseases and cellular transformation.
Mechanisms of Biological Activity
1. Interaction with Biomolecules
Aluminium ions can interact with various biomolecules, affecting their structure and function. Studies have shown that aluminium can bind to phosphate groups in nucleic acids and proteins, potentially altering their conformation and activity. For instance, aluminium's interaction with adenosine triphosphate (ATP) may disrupt energy metabolism within cells .
2. Neurotoxicity
Research indicates that aluminium exposure can lead to neurotoxic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Aluminium has been shown to enhance oxidative stress and promote the aggregation of amyloid-beta peptides, which are crucial in AD pathology. In transgenic mouse models of AD, dietary aluminium resulted in increased levels of neuroinflammation and tau protein aggregation .
3. Chelation Therapy
Aluminium chelation therapy has been explored as a means to mitigate aluminium toxicity. In clinical studies, patients with multiple sclerosis (MS) showed improvement after undergoing EDTA chelation therapy to remove aluminium from their systems. The therapy significantly reduced urinary aluminium levels and correlated with improved neurological symptoms .
Table 1: Summary of Key Research Findings on this compound
Case Studies
Case Study 1: Multiple Sclerosis Improvement through Chelation Therapy
A study involving patients with MS demonstrated that those subjected to EDTA chelation therapy showed significant reductions in urinary aluminium levels after ten treatments. Patients reported improvements in neurological function, including reduced fatigue and enhanced motor skills .
Case Study 2: Neurotoxic Effects in Animal Models
In vivo studies on rats exposed to aluminium chloride revealed significant increases in brain glutamate levels and alterations in GABAergic activity, indicating that aluminium may disrupt neurotransmitter balance and contribute to excitotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
